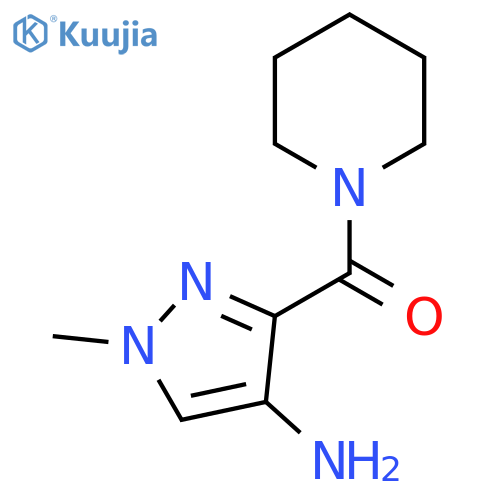Cas no 1163715-35-2 (Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-)

1163715-35-2 structure
商品名:Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-
CAS番号:1163715-35-2
MF:C10H16N4O
メガワット:208.260241508484
CID:5215692
Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-
- STL588035
- (4-amino-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone
- 1-methyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine
- (4-amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- Methanone, (4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-
-
- インチ: 1S/C10H16N4O/c1-13-7-8(11)9(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3
- InChIKey: AMHGJYHIZOZNSA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=CN(C)N=1)N)N1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 64.2
Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB554444-250 mg |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB554444-500 mg |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 500MG |
€528.40 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-10g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 10g |
¥30733.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-2g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 2g |
¥9036.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-1g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 1g |
¥6734.00 | 2024-08-09 | |
| abcr | AB554444-100 mg |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB554444-1 g |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 1g |
€676.70 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-5g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 5g |
¥16825.00 | 2024-08-09 |
Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1163715-35-2 (Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
